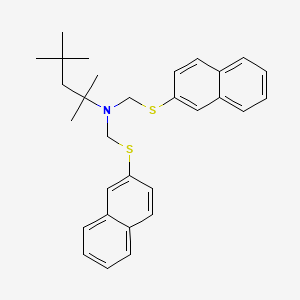
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine is a complex organic compound characterized by its unique structure, which includes naphthalene and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of naphthalene derivatives with appropriate sulfanyl and amine groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.
Applications De Recherche Scientifique
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of 2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine involves its interaction with specific molecular targets. The naphthalene and sulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(naphthalen-2-ylsulfanylmethyl)amine: Lacks the trimethylpentan group.
2,4,4-trimethylpentan-2-amine: Lacks the naphthalene and sulfanyl groups.
Uniqueness
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine is unique due to its combination of naphthalene, sulfanyl, and trimethylpentan groups, which confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
28926-16-1 |
|---|---|
Formule moléculaire |
C30H35NS2 |
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine |
InChI |
InChI=1S/C30H35NS2/c1-29(2,3)20-30(4,5)31(21-32-27-16-14-23-10-6-8-12-25(23)18-27)22-33-28-17-15-24-11-7-9-13-26(24)19-28/h6-19H,20-22H2,1-5H3 |
Clé InChI |
TZVNBUXJQDEVLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)N(CSC1=CC2=CC=CC=C2C=C1)CSC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


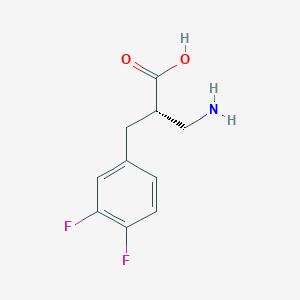



![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
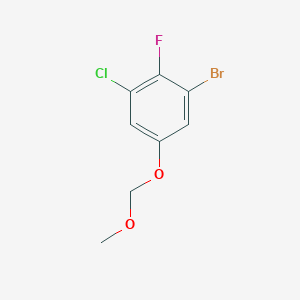


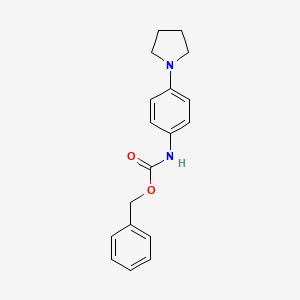
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
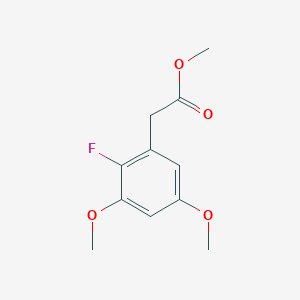
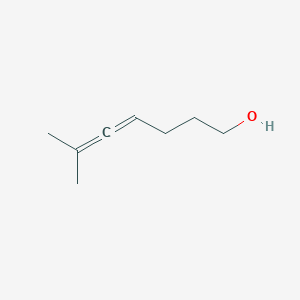

![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
